![molecular formula C7H11Li B14584608 Lithium bicyclo[4.1.0]heptan-7-ide CAS No. 61182-95-4](/img/structure/B14584608.png)
Lithium bicyclo[4.1.0]heptan-7-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium bicyclo[4.1.0]heptan-7-ide is an organolithium compound with the molecular formula C7H11Li. It is a derivative of bicyclo[4.1.0]heptane, where a lithium atom is bonded to the carbon atom at the 7th position. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium bicyclo[4.1.0]heptan-7-ide can be synthesized through the reaction of bicyclo[4.1.0]heptane with an organolithium reagent. One common method involves the deprotonation of bicyclo[4.1.0]heptane using n-butyllithium in a non-polar solvent such as hexane or diethyl ether. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
While specific industrial production methods for lithium bicyclo[41This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Lithium bicyclo[4.1.0]heptan-7-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The lithium atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other functional groups.
Ring-Opening Reactions: The strained bicyclic structure can undergo ring-opening reactions, especially in the presence of metal catalysts.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include carbonyl compounds such as aldehydes and ketones. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) at low temperatures.
Substitution Reactions: Halogenated compounds are often used as reagents, with the reactions occurring in non-polar solvents.
Ring-Opening Reactions: Catalysts such as rhodium or platinum are used to facilitate these reactions, often under mild thermal conditions.
Major Products
The major products formed from these reactions include various substituted bicyclo[4.1.0]heptanes, open-chain compounds, and other complex organic molecules depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Lithium bicyclo[4.1.0]heptan-7-ide has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of lithium bicyclo[4.1.0]heptan-7-ide involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can coordinate with electrophilic centers in other molecules, facilitating various chemical transformations. The strained bicyclic structure also plays a role in its reactivity, as it can undergo ring-opening reactions to form more stable products .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: The parent hydrocarbon from which lithium bicyclo[4.1.0]heptan-7-ide is derived.
Bicyclo[2.2.1]heptane (Norbornane): Another bicyclic compound with a different ring structure.
Bicyclo[3.3.1]nonane: A larger bicyclic compound with three bridgehead atoms.
Uniqueness
This compound is unique due to the presence of the lithium atom, which imparts distinct nucleophilic properties. Additionally, the strained bicyclic structure allows for unique reactivity patterns, such as ring-opening reactions, which are not commonly observed in other similar compounds .
Properties
CAS No. |
61182-95-4 |
|---|---|
Molecular Formula |
C7H11Li |
Molecular Weight |
102.1 g/mol |
InChI |
InChI=1S/C7H11.Li/c1-2-4-7-5-6(7)3-1;/h5-7H,1-4H2;/q-1;+1 |
InChI Key |
ZNKDYMMMSQXZHS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CCC2[CH-]C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



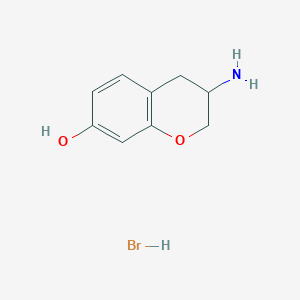

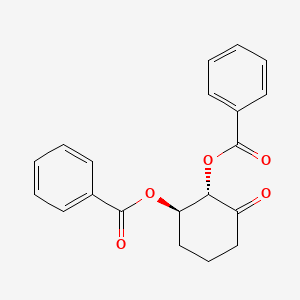
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
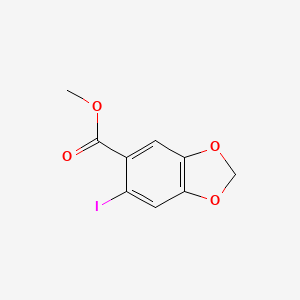
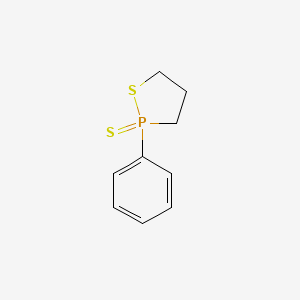
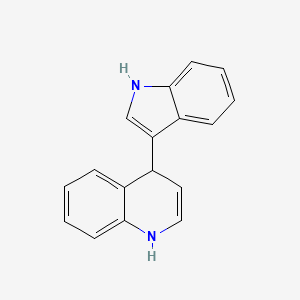
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
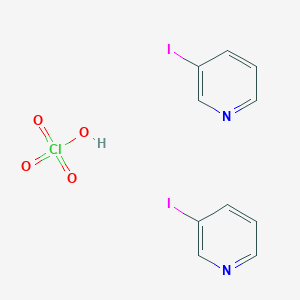
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)

